molecular formula C10H10N2O2 B2362642 (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid CAS No. 59128-10-8

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid

Cat. No.: B2362642
CAS No.: 59128-10-8
M. Wt: 190.202
InChI Key: VJWNDCBXQRHYCF-UHFFFAOYSA-N
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Description

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and various bond formation techniques . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Typically involves the use of reducing agents under controlled conditions.

    Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid is unique due to the presence of the methyl group at the 6-position and the acetic acid moiety at the 2-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWNDCBXQRHYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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